Methyl N-Acetyl-L-tyrosine

Descripción general

Descripción

Methyl N-Acetyl-L-tyrosine is a derivative of L-tyrosine, a non-essential amino acid that plays a crucial role in the production of neurotransmitters and hormones that contribute to focus, motivation, and stress regulation . It is typically taken as a dietary supplement, with a standard dosage of one 350mg capsule daily .

Synthesis Analysis

The synthesis of Methyl N-Acetyl-L-tyrosine involves complex formation between N-acetyl-L-tyrosine methyl ester and N-acetylprocainamide hydrochloride . Two-dimensional NMR experiments and Job Plot analysis indicated the formation of the 1:1 complex in DMSO-d6 solution .Molecular Structure Analysis

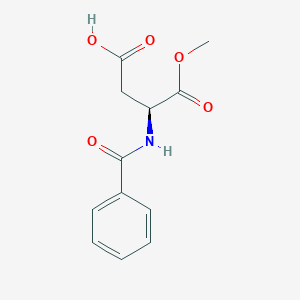

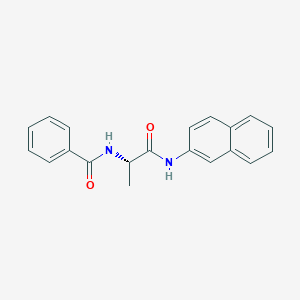

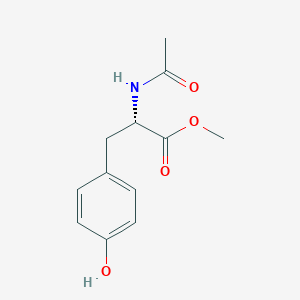

Methyl N-Acetyl-L-tyrosine contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

The molecular formula of Methyl N-Acetyl-L-tyrosine is C11H13NO4 .Aplicaciones Científicas De Investigación

Stress Mitigation and Performance Enhancement

Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress . Supplemental tyrosine has been shown to mitigate stress-induced decrements in cognitive and/or physical performance in healthy individuals .

Anti-Melanogenic Applications

Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis . Various chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products, such as kojic acid produced by several species of fungi; arbutin—a glycosylated hydroquinone extracted from the bearberry plant; vanillin—a phenolic aldehyde extracted from the vanilla bean, etc. have been used as anti-melanogenic compounds .

3. Development of Organic Semiconductors and Photovoltaic Organic Products Recently, tyrosinase protein has been used to produce tailor-made melanin and other polyphenolic materials to develop organic semiconductors and photovoltaic organic products .

4. Production of Bioengineered Biocatalysts for Industry Tyrosinase protein has also been used to produce bioengineered biocatalysts for industry .

Control Group in Neurological Experiments

N-Methyl-L-tyrosine has been used in experiments as a control group to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail .

Hormesis Inducer in Mammals

Although there has been no report of the presence of NAT in the blood of healthy humans as far as we know, we demonstrated its presence in human serum , indicating the possibility that NAT works as a hormesis inducer in mammals just like in insects .

Mecanismo De Acción

Target of Action

Methyl N-Acetyl-L-tyrosine, also known as Ac-Tyr-Ome, is a derivative of the amino acid L-tyrosine . It is used as a tyrosine precursor . Tyrosine is a non-essential amino acid with a polar side group . The primary targets of Ac-Tyr-Ome are the enzymes involved in the synthesis and metabolism of tyrosine .

Mode of Action

Ac-Tyr-Ome interacts with its targets by serving as a substrate for the synthesis of tyrosine . It is believed to have a higher absorption rate and stronger nootropic effects than L-tyrosine .

Biochemical Pathways

Tyrosine, the product of Ac-Tyr-Ome metabolism, plays a crucial role in several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms, such as tocopherols, plastoquinone, ubiquinone, and others . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites .

Pharmacokinetics

It is known that n-acetyltyrosine, a related compound, is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine

Result of Action

The molecular and cellular effects of Ac-Tyr-Ome’s action are largely dependent on its metabolism to tyrosine and the subsequent effects of tyrosine. Tyrosine is known to increase neurotransmitters known as catecholamines: dopamine, norepinephrine, and epinephrine . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ac-Tyr-Ome. For instance, under stress conditions, mitochondria release low levels of reactive oxygen species (ROS), which triggers a cytoprotective response, called "mitohormesis" . N-acetyl-L-tyrosine (NAT), a related compound, has been shown to function as an intrinsic factor responsible for these tasks in stressed animals . This suggests that Ac-Tyr-Ome might have similar properties, but more research is needed to confirm this.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVXLWZDYZILN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Acetyl-L-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)